![molecular formula C11H14F3N B2660511 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine CAS No. 1638534-19-6](/img/structure/B2660511.png)
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1638534-19-6 . It has a molecular weight of 217.23 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Key Structural Motif in Agrochemicals and Pharmaceuticals
Specific Scientific Field
Medicinal chemistry and agrochemical research.
Application Summary
Trifluoromethylpyridines, which contain a similar structural motif to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine, play a crucial role in active agrochemical and pharmaceutical ingredients. Researchers have exploited this motif to enhance the biological activity of compounds.
Experimental Procedures
Results and Outcomes
Trifluoromethylpyridines have been incorporated into various commercial agrochemicals and pharmaceuticals. Their presence enhances potency, selectivity, and metabolic stability. Researchers have published data on structure-activity relationships and efficacy in controlling pests and diseases .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements indicate various hazards related to ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYURZRGPFGHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


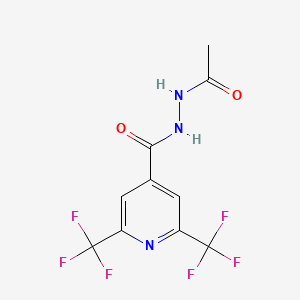
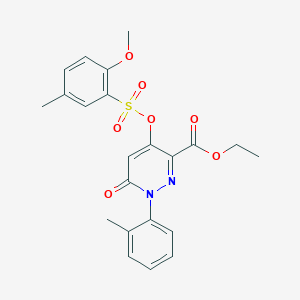
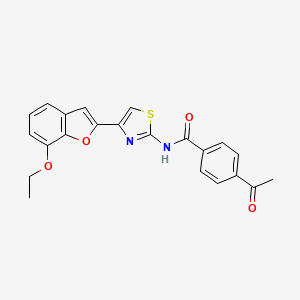
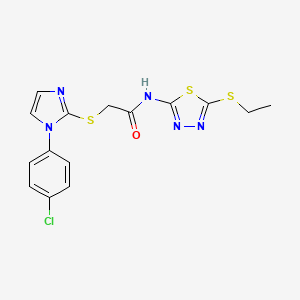
![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)
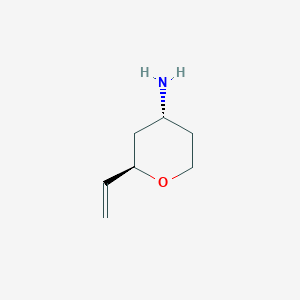
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
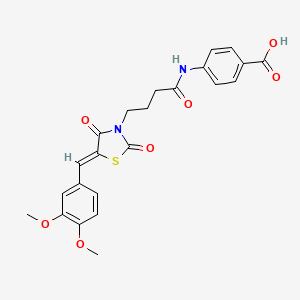
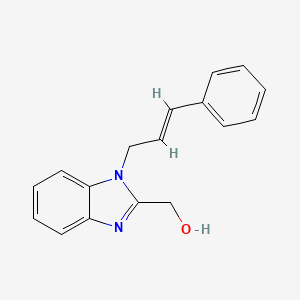
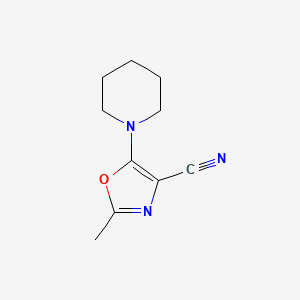
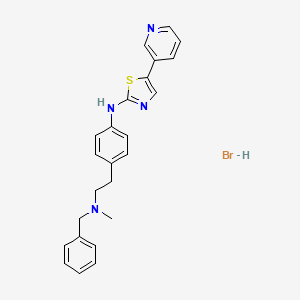
![N-(1-cyanocyclopentyl)-2-[4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2660449.png)